Evocarpine

Description

Overview of Quinolone Alkaloids in Medicinal Chemistry Quinolone alkaloids are a significant group of naturally occurring compounds characterized by a fused ring structure containing a nitrogen atom within a bicyclic system, typically with a carbonyl group at the C-2 or C-4 positionresearchgate.netlongdom.org. These alkaloids are produced by various organisms, including plants, fungi, and microorganismsresearchgate.net. The quinolone scaffold is considered a privileged structure in drug discovery due to the wide array of pharmacological effects exhibited by its derivativespreprints.org.

Quinolone derivatives have found extensive use in medicinal chemistry, notably as a large class of synthetic antibiotics preprints.orgmdpi.com. Beyond their well-established antibacterial properties, research has revealed a broad spectrum of other biological activities associated with quinolone structures, including antimalarial, antitrypanosomal, antileishmanial, antiviral, and anticancer effects preprints.orgmdpi.com. They have also been explored for activities such as anti-inflammatory, anti-diabetes, anti-Alzheimer's disease, and antioxidant properties bohrium.com. The medicinal potential of quinolones, particularly 4-quinolones, continues to be a subject of research, with studies focusing on their use as antitubercular agents and against Gram-negative bacteria preprints.orgmdpi.com.

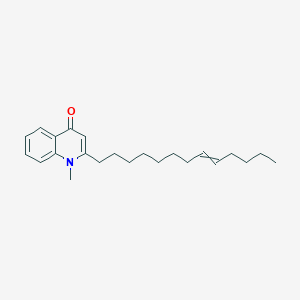

Significance of Evocarpine (B92090) as a Bioactive Natural Product this compound stands out among quinolone alkaloids due to its reported biological activities. It is a naturally occurring alkaloid found in Evodia species, with a chemical structure featuring a quinolinone backbone substituted with a methyl group and a tridecenyl chainontosight.ai. Specifically, it includes a 2-tridecylidene groupresearchgate.net. The compound exhibits a (Z)-configuration at the double bond in the tridecenyl chainontosight.ai. This compound can be isolated from various parts of Evodia species, such as the fruits, leaves, and roots, typically through extraction using organic solvents followed by chromatographic purificationontosight.ai.

This compound has been investigated for several potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties ontosight.ai. Research suggests that this compound may inhibit the production of pro-inflammatory cytokines and exhibit cytotoxic effects against certain cancer cell lines ontosight.ai. It has also demonstrated antimicrobial activity against various bacterial and fungal strains ontosight.ai. Studies have shown this compound's antimycobacterial effects and its ability to inhibit Ca2+ influx through voltage-dependent calcium channels medchemexpress.comchemfaces.com. For instance, cumulative application of this compound inhibited sustained contraction induced by K+ in isolated rat thoracic aorta in a concentration-dependent manner medchemexpress.comchemfaces.com. This compound has also been found to induce apoptotic cell death in promyelocytic leukemia HL-60 cells in a dose- and time-dependent manner medchemexpress.com. Furthermore, this compound, along with other quinolone alkaloids isolated from Evodia rutaecarpa, has shown potent anti-Helicobacter pylori activity nih.gov.

Data on the biological activities of this compound:

| Activity | Description | Source Organism |

| Anti-inflammatory | May inhibit production of pro-inflammatory cytokines. ontosight.ai | Evodia species ontosight.ai |

| Antimicrobial | Activity against various bacterial and fungal strains. ontosight.ai | Evodia species ontosight.ai |

| Anticancer | Cytotoxic effects against certain cancer cell lines; induces apoptosis. ontosight.aimedchemexpress.com | Evodia species ontosight.ai |

| Antimycobacterial | Shows activity against mycobacteria, including MDR M. tuberculosis. chemfaces.com | Evodiae fructus chemfaces.com |

| Vasorelaxant | Inhibits Ca2+ influx through voltage-dependent calcium channels. medchemexpress.comchemfaces.com | Evodiae fructus chemfaces.com |

| Anti-H. pylori | Potent activity against Helicobacter pylori. nih.gov | Evodia rutaecarpa nih.gov |

Historical Context of this compound Research The study of alkaloids, including quinoline (B57606) alkaloids like this compound, has a history rooted in the investigation of natural products for their medicinal properties. The isolation of morphine from opium in the early 19th century marked a significant point in the study of alkaloidserpublications.com. Traditional medicine systems, such as Traditional Chinese Medicine (TCM), have utilized plants containing these compounds for centuriesfrontiersin.org. Evodia rutaecarpa, a source of this compound, has a history of use in TCM for various ailmentsfrontiersin.orgresearchgate.net.

Modern research on this compound and other alkaloids from Evodia species has increasingly focused on elucidating their chemical structures, biological activities, and potential therapeutic applications using modern scientific methods frontiersin.org. The identification of this compound as a constituent of Evodiae fructus and the subsequent investigations into its pharmacological effects, such as its impact on calcium channels and antimicrobial activity, reflect the ongoing effort to validate and understand the traditional uses of these plants and to discover new drug leads from natural sources chemfaces.comnih.gov. Research has also explored the biosynthesis of this compound, identifying key enzymes involved in the formation of its quinolone scaffold nih.gov. Studies continue to investigate the metabolic fate of this compound, identifying various biotransformation reactions chemfaces.comresearchgate.net.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H33NO |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

1-methyl-2-tridec-8-enylquinolin-4-one |

InChI |

InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3 |

InChI Key |

HWFYWIVOYBPLQU-UHFFFAOYSA-N |

SMILES |

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |

Canonical SMILES |

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |

Synonyms |

evocarpine |

Origin of Product |

United States |

Botanical Origin and Biogeographical Distribution of Evocarpine

Primary Plant Sources of Evocarpine (B92090): Evodia rutaecarpa and Related Species The primary source of this compound is the plant Evodia rutaecarpa, particularly its fruit, known as Evodiae Fructus or "Wu zhu yu" in Traditional Chinese Medicine.lifeasible.comfrontiersin.orgglobinmed.comnih.govncats.ioatamanchemicals.comthis compound is one of several alkaloids isolated from Evodia rutaecarpa fruits.frontiersin.orgncats.ioOther Evodia species, such as Evodia officinalis (syn. Evodia rutaecarpa var. officinalis), are also reported to contain this compound.ontosight.aibocsci.comresearchgate.netthieme-connect.comHistorically, Evodia rutaecarpa was sometimes classified under the genus Euodia, and the name Euodia ruticarpa is also encountered.atamanchemicals.comwikipedia.orgThe plant Tetradium ruticarpum is the current accepted name for what was previously classified as Euodia ruticarpa or Evodia rutaecarpa.ncats.ioatamanchemicals.comwikipedia.org

Research indicates that the content of constituents, including this compound, in Evodia fruits can be related to the maturity of the fruit. Fruits with open mouths and unsplit ovaries tend to have higher total contents of certain alkaloids, including this compound, compared to those with closed mouths. thieme-connect.com

This compound has also been reported in Tetradium ruticarpum. nih.gov

Here is a summary of primary plant sources:

| Plant Species | Plant Part | Reference |

| Evodia rutaecarpa (syn. Tetradium ruticarpum) | Fruit (Fructus) | lifeasible.comfrontiersin.orgglobinmed.comnih.govncats.ioatamanchemicals.com |

| Evodia officinalis (syn. E. rutaecarpa var. officinalis) | Fruit | ontosight.airesearchgate.netthieme-connect.com |

| Evodia species (general) | Fruits, leaves, roots | ontosight.ai |

| Tetradium ruticarpum | Reported | nih.gov |

Distributional Ecology of this compound-Producing Plants Evodia rutaecarpa is native to China and Korea.globinmed.comatamanchemicals.comresearchgate.netIt is also cultivated globally and is predominantly thrived in Asia, East Africa, and Oceania.frontiersin.orgExtensive cultivation has historically occurred in ancient Japan and Korea.frontiersin.orgEvodia rutaecarpa was introduced to Korea during The Three Kingdoms Period and to Japan during the Edogawa period.frontiersin.org

Within China, Evodia rutaecarpa is widely cultivated. frontiersin.orgwikipedia.org Evodia rutaecarpa var. officinalis is mainly distributed in the south of China. mdpi.com The plant grows best in areas with adequate sunlight and well-drained soil. globinmed.com

The botanical characteristics, including ecological environment and resource distribution, can differ among varieties of Evodia rutaecarpa, such as E. rutaecarpa, E. rutaecarpa var. officinalis, and E. rutaecarpa var. bodinieri. frontiersin.orgresearchgate.net

| Plant Species | Native Region | Current Distribution Areas |

| Evodia rutaecarpa (syn. Tetradium ruticarpum) | China, Korea globinmed.comatamanchemicals.comresearchgate.net | Asia, East Africa, Oceania, Cultivated globally frontiersin.org |

| Evodia rutaecarpa var. officinalis | Mainly in the south of China mdpi.com |

Advanced Methodologies for Evocarpine Isolation and Purification

Strategies for Extraction from Botanical Materials

Extraction is the critical first step to separate evocarpine (B92090) and other compounds from the plant matrix. This compound can be isolated from various parts of Evodia species, including fruits, leaves, and roots, with the fruits often considered a richer source of alkaloids. ontosight.aiucl.ac.uk

Commonly employed solvents for the extraction of this compound and other alkaloids from Evodia rutaecarpa include organic solvents such as methanol (B129727) or ethanol (B145695). ontosight.ai Reflux extraction with 70% ethanol has been reported as an effective method. mdpi.comnih.gov In one study, Evodia rutaecarpa powder was extracted twice by refluxing with 70% ethanol, first with 10 times the volume of solvent for 1.5 hours, followed by a second extraction with 8 times the volume for another 1.5 hours. nih.gov

Traditional extraction methods like maceration, percolation, decoction, and Soxhlet extraction are also used for natural product extraction, though modern techniques such as ultrasound-assisted extraction and microwave-assisted extraction offer potential advantages in terms of efficiency and reduced solvent consumption. mdpi.comnih.govnih.govms-editions.cl Solvent partitioning is often used as an initial step to separate different groups of compounds based on their polarity. rsc.org Alkaloids tend to be extracted with solvents like chloroform, which is slightly acidic. rsc.org

Chromatographic Techniques for High-Purity this compound Isolation

Following initial extraction, various chromatographic techniques are employed to isolate and purify this compound from the complex mixture of compounds present in the crude extract. These techniques exploit differences in the physical and chemical properties of the compounds to achieve separation.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid chromatographic technique that does not use a solid support matrix, thus minimizing irreversible adsorption of the sample and allowing for high recovery rates. rsc.org HSCCC has been successfully applied for the preparative isolation of alkaloids, including this compound, from Evodia rutaecarpa. tautobiotech.comnih.govtiprpress.com

A study demonstrated the effectiveness of HSCCC using a two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water (5:5:7:5, v/v) for the one-step separation of five alkaloids from Evodia rutaecarpa, including this compound. tautobiotech.comnih.gov From 180 mg of crude extract, 21 mg of this compound was obtained with a purity of 96.9%, as determined by HPLC. tautobiotech.comnih.gov The mobile phase used in this system was the lower phase, with a flow rate of 2.0 mL/min and a revolution speed of 900 rpm. tautobiotech.com The separation was performed at 25 °C, and the stationary phase retention was maintained at 50%. tautobiotech.com

Another application of HSCCC for separating quinolone alkaloids from Evodia rutaecarpa fruits utilized a petroleum ether extract and a different solvent system. tiprpress.com This method also successfully isolated this compound along with other quinolone alkaloids. tiprpress.com Preparative separation of quinolone alkaloids using high performance counter-current chromatography (HPCCC), a related technique, with solvent systems like n-hexane-methanol-water-acetic acid has also yielded this compound with high purity. researchgate.net From 1.3 g of crude extract, 333.27 mg of this compound was obtained using HPCCC. researchgate.net

The versatility of HSCCC makes it suitable for isolating various types of natural products, including alkaloids, based on their partition coefficients in the chosen two-phase solvent system. rsc.org

High-Performance Liquid Chromatography (HPLC), particularly in its preparative form (prep-HPLC), is a widely used and powerful technique for the isolation and purification of natural products, including this compound. rsc.orgevotec.comteledynelabs.com Prep-HPLC allows for the separation of compounds at the molecular level to obtain significant quantities of a target compound with high purity. teledynelabs.com

HPLC is frequently used in conjunction with other techniques, such as HSCCC, for both analytical purity determination and further purification. tautobiotech.comnih.govmdpi.com For example, the purity of this compound isolated by HSCCC is typically assessed by HPLC. tautobiotech.comnih.gov

While specific details of preparative HPLC methods solely for this compound isolation are less detailed in the provided snippets compared to HSCCC, HPLC is a standard method for the purification of natural compounds after initial extraction and enrichment steps. nih.govrsc.org The choice of stationary phase (commonly C18 for reversed-phase HPLC) and mobile phase composition (often mixtures of acetonitrile (B52724) or methanol with water, sometimes with acidic modifiers) are critical for achieving effective separation. nih.govnih.govmdpi.com

Ancillary Purification Approaches

In addition to chromatography, other techniques can be employed as ancillary approaches in the purification process of natural products like this compound. These methods can be used for pre-isolation, enrichment, or further refinement of the extract or partially purified fractions.

Solvent partitioning is a common initial step to fractionate crude extracts based on the differential solubility of compounds in immiscible solvents. rsc.org This can help to reduce the complexity of the extract before applying chromatographic methods. Adsorption enrichment, using materials like macroporous resins, is another method that can be used to concentrate target compounds, such as alkaloids, from crude extracts. mdpi.comrsc.org One study utilized macroporous resin for the enrichment of total alkaloids from Evodia rutaecarpa before further analysis. mdpi.com

Crystallization is another purification technique that can be applied if the compound can form crystals, leading to high purity. rsc.org However, the applicability of crystallization depends on the specific properties of this compound and the purity achieved in preceding steps. Solid Phase Extraction (SPE) is also a technique used for sample clean-up and enrichment of natural products. rsc.org

Here is a table summarizing some of the isolation data presented in the search results:

| Source Plant | Extraction Method | Purification Method(s) | Sample Size (Crude Extract) | This compound Yield | This compound Purity (by HPLC) | Solvent System (Purification) | Reference |

| Evodia rutaecarpa | Organic Solvent (Ethanol) | HSCCC | 180 mg | 21 mg | 96.9% | n-hexane–ethyl acetate–methanol–water (5:5:7:5) | tautobiotech.comnih.gov |

| Evodia rutaecarpa | Petroleum Ether Extract | HSCCC | Not specified | Not specified | 95.2% | Not specified | tiprpress.com |

| Evodia rutaecarpa | Not specified | HPCCC | 1.3 g | 333.27 mg | Not specified | n-hexane-methanol-water-acetic acid (various) | researchgate.net |

| Evodia rutaecarpa | 70% Ethanol Reflux | Macroporous Resin | 400 g (crude drug) | Enrichment | Not specified | Not applicable (Adsorption) | mdpi.com |

Elucidation of the Evocarpine Biosynthetic Pathway

Identification of Precursor Molecules in Evocarpine (B92090) Biosynthesis

The biosynthesis of the this compound scaffold requires the condensation of three key precursor molecules. nih.govhilarispublisher.comresearchgate.net These substrates are a fatty acyl-CoA (specifically C8–C12 chain lengths), N-methylanthraniloyl-CoA, and malonyl-CoA. nih.gov These precursors are sequentially processed by the dedicated type III PKS enzymes to construct the 2AQ core. nih.gov

Table 1: Precursor Molecules in this compound Biosynthesis

| Precursor Molecule | Type | Role in Biosynthesis |

| Fatty acyl-CoA (C8–C12) | Acyl-CoA thioester | Starter substrate for alkyldiketide formation |

| N-methylanthraniloyl-CoA | Acyl-CoA thioester | Substrate for coupling with diketide acid |

| Malonyl-CoA | Acyl-CoA thioester | Extender substrate for chain elongation |

Characterization of Key Enzymes in this compound Formation

The formation of the this compound scaffold is mediated by the co-action of two novel type III PKSs: alkyldiketide-CoA synthase (ADS) and alkylquinolone synthase (AQS). nih.govnih.govnih.gov These enzymes exhibit distinct catalytic roles in the pathway. nih.govnih.gov

Role of Type III Polyketide Synthases (PKSs)

Type III PKSs are a superfamily of enzymes known for catalyzing the iterative condensation of CoA thioester substrates. nih.govnih.govhilarispublisher.com In the context of this compound biosynthesis, ADS and AQS are specialized type III PKSs that facilitate the formation of the 2AQ structure. nih.govnih.gov While typical type III PKSs like chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS) utilize a phenylpropanoid starter and malonyl-CoA extenders, ADS and AQS employ a different set of substrates, including a fatty acyl-CoA and N-methylanthraniloyl-CoA. nih.govacs.org ADS and AQS share a notable degree of amino acid sequence identity with other plant type III PKSs, as well as with each other (61% identity). nih.govresearchgate.net

Alkylquinolone Synthase (AQS) and Alkyldiketide-CoA Synthase (ADS) Activities

The cooperative action of ADS and AQS is essential for 2AQ production in E. rutaecarpa. nih.gov ADS initiates the process by catalyzing the decarboxylative condensation of a fatty acyl-CoA (C8–C12) with malonyl-CoA, yielding an alkyldiketide-CoA. nih.govnih.govfrontiersin.org This alkyldiketide-CoA then undergoes non-enzymatic hydrolysis to form the corresponding alkyldiketide acid. nih.gov Subsequently, AQS catalyzes the coupling of this alkyldiketide acid with N-methylanthraniloyl-CoA. nih.govnih.gov This coupling involves the formation of both C–C and C–N bonds, thereby completing the synthesis of the 2AQ scaffold. nih.gov Unlike some other alkylquinolone-producing enzymes found in bacteria or other plants, neither ADS nor AQS alone can catalyze the one-pot formation of the 2AQ scaffold. nih.govnih.gov

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Abbreviation | Enzyme Class | Catalytic Activity |

| Alkyldiketide-CoA Synthase | ADS | Type III Polyketide Synthase | Decarboxylative condensation of fatty acyl-CoA and malonyl-CoA to form alkyldiketide-CoA |

| Alkylquinolone Synthase | AQS | Type III Polyketide Synthase | Coupling of alkyldiketide acid and N-methylanthraniloyl-CoA to form 2AQ scaffold |

Mechanistic Insights into Biosynthetic Condensation Reactions

The condensation reactions catalyzed by ADS and AQS involve specific enzymatic mechanisms characteristic of type III PKSs. These enzymes possess a conserved Cys-His-Asn catalytic triad (B1167595) within their active sites, as well as a characteristic CoA-binding tunnel. nih.govhilarispublisher.com The reaction is initiated by the loading of a starter substrate. nih.govhilarispublisher.com Polyketide chain elongation proceeds through decarboxylative condensation with an extender substrate. nih.govhilarispublisher.com Termination of the reaction involves cyclization of the resulting intermediate within the active site. nih.govhilarispublisher.com

Structural investigations of E. rutaecarpa AQS and ADS have provided insights into their substrate and product specificities. nih.govresearchgate.net The active-site architecture, including residues like Trp-332 and Cys-191 in ADS and Tyr-215 in AQS, plays a crucial role in controlling these specificities. nih.govresearchgate.net For instance, the active-site cavity of ADS is sterically constrained, accommodating up to a C10-length enzyme-bound monoketide intermediate. researchgate.net This suggests that ADS catalyzes the transfer of the fatty acyl moiety to the catalytic cysteine and subsequent condensation with malonyl-CoA. researchgate.net AQS, despite lacking significant hydrophobicity in its CoA-binding tunnel, can accommodate alkyldiketide acid as an extender substrate for condensation with N-methylanthraniloyl-CoA. nih.gov

Advances in Synthetic Biology Approaches for this compound Production

Synthetic biology offers promising avenues for the sustainable production of natural products like this compound. researchgate.netmdpi.combiocompare.comfrontiersin.org By reconstructing and optimizing biosynthetic pathways in heterologous hosts, it is possible to achieve efficient production of target compounds. frontiersin.org Research in synthetic biology has focused on developing microbial cell factories for the production of various alkaloids, including those with pharmaceutical importance. biocompare.comnih.gov While specific details on synthetic biology approaches solely for this compound production are not extensively detailed in the provided snippets, the general principles of reconstructing and optimizing plant biosynthetic pathways in microorganisms are applicable. This involves identifying and cloning the genes encoding the key enzymes (ADS and AQS), optimizing their expression in a suitable host (e.g., Escherichia coli or Saccharomyces cerevisiae), and potentially engineering the host metabolism to ensure sufficient supply of the precursor molecules (fatty acyl-CoA, N-methylanthraniloyl-CoA, and malonyl-CoA). biocompare.comfrontiersin.orgnih.gov Advances in understanding the structure-function relationships of enzymes like ADS and AQS can further inform protein engineering efforts to improve catalytic efficiency and yield in synthetic systems. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar Studies of Evocarpine and Its Analogues

Correlating Structural Features with Biological Activities

The biological activity of quinolone alkaloids is intrinsically linked to their chemical structure. For the 2-alkyl-4(1H)-quinolone class, to which evocarpine (B92090) belongs, key structural features that are often correlated with biological activity include the nature of the alkyl side chain at the C-2 position, substitutions on the quinolone backbone, and the presence of specific functional groups.

The antibacterial mechanism of quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication researchgate.netresearchgate.net. The 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety is crucial for the antibacterial activity of many synthetic quinolones; however, naturally occurring 2-alkyl-4(1H)-quinolones like this compound lack the C-3 carboxylic acid but still exhibit notable biological effects, suggesting alternative or modified mechanisms of action uomus.edu.iq.

Impact of Side Chain Modifications on this compound's Biological Profile

The alkyl side chain at the C-2 position of the quinolone ring is a primary determinant of the biological activity of this compound and its analogues. Variations in the length, saturation, and branching of this side chain can significantly modulate the potency and spectrum of activity.

Research on bacterial 2-alkyl-4-quinolones has shown that the length and degree of unsaturation of the alkyl chain play a role in their biological effects nih.gov. For instance, studies on N-alkyl-2-quinolones have indicated that the length of the N-alkyl chain influences antimicrobial activity, with an optimal chain length observed for activity against various bacterial strains nih.gov. Although this refers to N-alkylation rather than the C-2 alkyl chain of this compound, it highlights the general importance of alkyl substituents in this class of compounds.

In a study of new quinolone alkaloids from the fruits of Evodia ruticarpa, compounds with varying side chains at the C-2 position were isolated and evaluated for their cytotoxic activities. These side chains included undecenyl, nonenyl, and tridecenyl groups with different degrees of unsaturation and hydroxylation. The findings indicated that these alkaloids exhibited inhibitory effects on the proliferation of several human cancer cell lines, suggesting that the specific structure of the side chain is a key factor in their cytotoxic potential.

| Compound/Analogue | Side Chain at C-2 | Observed Biological Activity |

| This compound Analogue 1 | 7-hydroxy-(E)-9-tridecenyl | Cytotoxic against various cancer cell lines |

| This compound Analogue 2 | (Z)-4-nonenyl | Cytotoxic against various cancer cell lines |

| This compound Analogue 3 | (1E,5Z)-1,5-undecadienyl | Cytotoxic against various cancer cell lines |

This table is generated based on findings from studies on quinolone alkaloids from Evodia ruticarpa and is for illustrative purposes.

Influence of Quinolone Backbone Substitutions on Activity

Modifications to the quinolone backbone of this compound can also have a profound impact on its biological activity. Substitutions at various positions on the bicyclic ring system can alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets.

For synthetic quinolone antibiotics, it is well-established that substitutions at positions N-1, C-6, C-7, and C-8 are critical for their antibacterial spectrum and potency youtube.com. For example, a cyclopropyl group at the N-1 position and a fluorine atom at the C-6 position are known to significantly enhance antibacterial activity youtube.com. While this compound has a methyl group at N-1 and is unsubstituted at positions C-6, C-7, and C-8, these principles from synthetic quinolones provide a roadmap for potential modifications of the this compound scaffold to enhance its biological profile.

Studies on bacterial alkylquinolones have noted that the corresponding N-oxides often exhibit a broader spectrum of activity than their reduced counterparts nih.gov. This suggests that oxidation of the nitrogen atom in the quinolone ring of this compound could be a potential modification to explore for enhanced biological effects.

| Backbone Modification | Potential Impact on Biological Activity |

| N-1 substituent change (e.g., to cyclopropyl) | May enhance antibacterial activity |

| Substitution at C-6 (e.g., with fluorine) | Could broaden the spectrum of activity |

| Substitution at C-7 (e.g., with piperazine) | May improve potency and pharmacokinetics |

| Oxidation of the ring nitrogen (N-oxide formation) | Potentially broadens the spectrum of activity |

This table illustrates potential modifications based on general SAR principles of quinolones and is for conceptual purposes.

Stereochemical Considerations in this compound's Biological Interactions

Stereochemistry plays a vital role in the biological activity of many pharmaceuticals, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors nih.gov. However, this compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers.

While this compound is achiral, the introduction of chiral centers through modification of its side chain or quinolone backbone could lead to analogues with stereospecific biological activities. For example, hydroxylation of the alkyl side chain, as seen in some naturally occurring analogues, can create chiral centers. The specific stereochemistry of these hydroxyl groups would likely influence the molecule's ability to bind to its biological target.

In the broader context of quinoline (B57606) alkaloids, stereochemistry is a known determinant of activity. For instance, the cinchona alkaloids quinine and quinidine are diastereomers, and their differing stereochemistry at two chiral centers results in different biological activities nih.gov. This underscores the general principle that the three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological systems. Therefore, should chiral analogues of this compound be synthesized, it would be essential to investigate the biological activities of the individual stereoisomers.

Pre Clinical Investigations of Evocarpine S Pharmacological Activities

In Vitro Pharmacological Profiling of Evocarpine (B92090)

This compound, a quinolone alkaloid, has been the subject of various in vitro studies to determine its pharmacological potential. Research has primarily focused on its antimicrobial effects, with additional investigations into its anti-proliferative and anti-inflammatory properties.

This compound has demonstrated a broad spectrum of antimicrobial activity in laboratory settings, showing inhibitory effects against bacteria, mycobacteria, and fungi. researchgate.net

This compound has been studied for its activity against several bacterial species. It has shown notable antibacterial action against Helicobacter pylori. researchgate.net Furthermore, its efficacy extends to drug-resistant strains, a significant area of research. Specifically, this compound has been found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and standard S. aureus strains, with reported minimum inhibitory concentration (MIC) values of 8 µg/mL for both. nih.gov The compound is described as a broad-spectrum bactericidal agent, also showing activity against the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net

| Microorganism | Strain | Reported MIC |

|---|---|---|

| Staphylococcus aureus (MRSA) | ATCC 33591 | 8 µg/mL nih.gov |

| Staphylococcus aureus | ATCC 25923 | 8 µg/mL nih.gov |

| Mycobacterium fortuitum | ATCC 6841 | 2 µg/mL nih.govresearchgate.net |

| Mycobacterium smegmatis | ATCC 19429 / ATCC 14468 | 2 µg/mL nih.govresearchgate.netoup.com |

| Mycobacterium phlei | ATCC 19249 | 2 µg/mL nih.govresearchgate.net |

| Mycobacterium tuberculosis | MDR Strains | 5 - 20 µg/mL researchgate.net |

The antimycobacterial properties of this compound are particularly noteworthy. researchgate.net Studies have revealed promising activity, with a reported MIC value of 2 mg/L (2 µg/mL) against rapidly growing mycobacteria such as Mycobacterium smegmatis, Mycobacterium fortuitum, and Mycobacterium phlei. researchgate.net The activity of this compound against M. smegmatis (MIC = 2 mg/L) was found to be superior to the standard antibiotic isoniazid (B1672263) (MIC = 4 mg/L) in one study. researchgate.netoup.com Furthermore, this compound has demonstrated significant activity against multi-drug-resistant (MDR) clinical isolates of Mycobacterium tuberculosis, with MIC values ranging from 5 to 20 µg/mL. researchgate.netnih.gov

Interestingly, research has shown a marked antagonistic effect on this compound's antimycobacterial activity when combined with the indoloquinazoline alkaloids evodiamine (B1670323) and rutaecarpine (B1680285), which can be found in the same plant extract. oup.comnih.govoup.com This interaction may be due to complex formation between the molecules, which reduces the efficacy of this compound. oup.comnih.gov

In addition to its antibacterial properties, this compound has been reported to possess antifungal activity. researchgate.net Specifically, it has demonstrated inhibitory effects against the yeast Candida albicans. researchgate.net Another study noted its activity against Candida yeast at a concentration of 0.5 mg/L. researchgate.net

Investigations into the anti-proliferative effects of this compound have yielded limited results. In a study using very sensitive human leukaemia cell lines, this compound showed no inhibition of cell proliferation at a concentration of 10 μM and only very slight cellular activity at 30 μM. researchgate.net This suggests that, at least in the cell lines tested, this compound does not possess significant anti-proliferative or apoptosis-inducing capabilities.

The potential anti-inflammatory effects of this compound remain an area that requires more substantial investigation. Currently, there is a lack of credible evidence to support significant analgesic or anti-inflammatory activities for this compound. researchgate.net While alkaloids as a class are known to possess anti-inflammatory properties, specific data on this compound's ability to modulate inflammatory pathways in vitro is not well-established in the available literature. nih.gov

Vasorelaxant Effects on Isolated Tissues

This compound, a quinolone alkaloid, has been examined for its effects on Ca2+-blocking activity and vasorelaxant properties in isolated vascular tissues. nih.gov In studies utilizing isolated rat thoracic aorta, this compound demonstrated a significant inhibitory effect on contractions induced by 60 mM K+. nih.gov The concentration of this compound required to produce 50% of its maximal inhibitory effect (IC50) was determined to be 9.8 microM. nih.gov Furthermore, this compound at concentrations between 10-100 microM inhibited contractions induced by external Ca2+ in depolarized muscle tissue. nih.gov

Interestingly, in studies on isolated rabbit thoracic aorta, 100 microM this compound did not affect norepinephrine-induced contractions in a normal medium, nor did it alter the phasic contraction in a Ca2+-free medium. nih.gov The compound also did not change the levels of cyclic AMP or cyclic GMP, further suggesting its action is specific to voltage-dependent calcium channels rather than other vasodilation pathways. nih.gov

| Compound | Tissue | Inducing Agent | IC50 |

| This compound | Rat Thoracic Aorta | 60 mM K+ | 9.8 µM |

In Vivo Efficacy Studies of this compound in Animal Models

The in vivo efficacy of this compound has been explored in various animal models to assess its potential therapeutic activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.

Assessment of Anti-inflammatory Responses in Murine Models

While various phytochemicals are known to exhibit anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPKs, credible evidence for the anti-inflammatory effects of this compound specifically is reported to be lacking. researchgate.netmdpi.com Preclinical screening for anti-inflammatory activity often employs murine models such as carrageenan-induced paw edema, which is an established model for acute inflammation, and cotton pellet-induced granuloma for chronic inflammation. mdpi.comresearchgate.net However, specific studies detailing the efficacy of this compound in these or similar murine models of inflammation have not been extensively documented.

Evaluation of Antimicrobial Efficacy in Infectious Disease Models

This compound has demonstrated significant antibacterial activity, particularly against Mycobacterium tuberculosis. researchgate.net Its efficacy has been tested against various mycobacterial strains, including multidrug-resistant (MDR) clinical isolates of M. tuberculosis. nih.gov The 4-quinolone substructure present in this compound is considered important for its antimicrobial properties. researchgate.net Beyond its antimycobacterial action, this compound has also been studied for its activity against Helicobacter pylori and methicillin-resistant Staphylococcus aureus. researchgate.net

A critical finding from these preclinical studies is the antagonistic interaction between this compound and other alkaloids found in the same plant source, namely evodiamine and rutaecarpine. nih.gov Both evodiamine and rutaecarpine were found to markedly reduce the antimycobacterial effect of this compound, with fractional inhibitory concentration index (FICI) values between 5 and 9, indicating clear antagonism. nih.gov This interaction suggests that complex formation between these alkaloids in a solution may diminish the antimicrobial activity of this compound. nih.gov This highlights the importance of studying isolated compounds, as interactions within a plant extract can significantly alter biological activity. nih.gov

| Organism | Compound | Activity | MIC |

| M. tuberculosis H37Rv | Evodiamine | Active | 10 mg/L |

| M. tuberculosis H37Rv | Rutaecarpine | Inactive | - |

Preclinical Evaluation of Neuroprotective Effects

The plant from which this compound is isolated, Evodia rutaecarpa, has been noted for its anti-neurodegenerative properties. researchgate.net However, specific preclinical studies focusing on the neuroprotective effects of isolated this compound are not widely reported. Preclinical evaluation of neuroprotective agents often involves animal models of neurodegeneration or acute neuronal injury, such as the pilocarpine-induced seizure model, which can cause hippocampal damage. nih.govnih.gov In these models, potential therapeutic agents are assessed for their ability to prevent nerve cell damage and modulate factors like oxidative stress or neurotrophic factor levels. nih.govnih.govunmc.edu While these models are standard for assessing neuroprotection, specific data on this compound's performance in such paradigms is limited in the available literature.

Investigation of Other Preclinical Biological Activities

Beyond its vasorelaxant and antimicrobial activities, a key biological effect of this compound identified in preclinical investigations is its role as a calcium channel blocker. nih.gov This activity is foundational to its vasorelaxant effects. Studies on isolated rat thoracic aorta have shown that this compound inhibits Ca2+ influx through voltage-dependent calcium channels. nih.gov This was demonstrated by its ability to significantly block the increase of 45Ca2+-influx induced by high concentrations of potassium, a known depolarizing agent that opens these channels. nih.gov This specific mechanism of action distinguishes it from agents that might induce vasorelaxation through other pathways, such as those involving cyclic nucleotides. nih.gov

Molecular and Cellular Mechanisms Underlying Evocarpine S Pharmacological Actions

Evocarpine's Modulation of Specific Cellular Signaling Pathways

Cellular signaling pathways are intricate networks that govern a wide array of cellular processes. This compound (B92090) has been shown to influence certain signaling events, contributing to its observed pharmacological effects.

Influence on Calcium Ion Dynamics

Calcium ions (Ca²⁺) are crucial second messengers involved in numerous cellular functions, including neurotransmission, muscle contraction, and cell death. This compound has been reported to inhibit Ca²⁺ influx through voltage-dependent calcium channels. mdpi.comthegoodscentscompany.comsci-hub.semdpi.comnih.gov This inhibition of calcium entry is considered a mechanism contributing to its vasorelaxant effects observed in isolated vascular tissues. thegoodscentscompany.comsci-hub.senih.gov Studies involving isolated aortic strips have demonstrated that this compound significantly inhibits contractions induced by high concentrations of potassium, which are dependent on extracellular calcium influx through voltage-dependent channels. sci-hub.se The relaxant effect of this compound in these preparations was found to be antagonized by Bay K8644, a calcium channel agonist, further supporting its action on these channels. sci-hub.se The increase of ⁴⁵Ca²⁺-influx induced by high potassium was significantly inhibited by this compound. sci-hub.se

Interaction with Inflammatory Mediators and Pathways (e.g., NF-κB, MAPK)

This compound has been noted for its potential anti-inflammatory properties. wikipedia.org However, based on the currently available information, detailed mechanisms by which this compound specifically interacts with key inflammatory signaling pathways such as NF-κB and MAPK are not extensively elucidated in the provided search results. Studies on other alkaloids isolated from Evodia rutaecarpa, such as Evodiamine (B1670323) and Rutaecarpine (B1680285), have indicated modulation of NF-κB and MAPK pathways, which are central to inflammatory responses. sci-hub.sewikidata.orghznu.edu.cnnih.govnih.govinvivochem.cnwikipedia.orglabsolu.ca While these findings suggest a potential for this compound to also influence these pathways due to its origin and structural class, direct experimental evidence specifically for this compound's modulation of NF-κB and MAPK signaling is not clearly detailed in the provided sources.

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a fundamental biological process essential for development and tissue homeostasis. This compound has been shown to induce apoptotic cell death. Specifically, this compound was found to induce apoptosis in promyelocytic leukaemia HL-60 cells in a dose- and time-dependent manner. thegoodscentscompany.commdpi.com While the observation of apoptosis induction by this compound is reported, the detailed molecular mechanisms, such as the involvement of specific caspase cascades (e.g., caspase-3, -8, -9) or the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, are not explicitly described for this compound in the provided search results. General mechanisms of apoptosis involve a cascade of events often mediated by caspases, leading to characteristic cellular changes. mdpi.comnih.gov

Identification and Validation of this compound's Molecular Targets

Identifying the specific molecular targets of a compound is crucial for understanding its pharmacological actions. Research has pointed to certain proteins and enzymes as molecular targets for this compound.

One identified molecular target of this compound is voltage-dependent calcium channels, as evidenced by its inhibitory effect on calcium influx. mdpi.comthegoodscentscompany.comsci-hub.semdpi.comnih.gov This interaction with calcium channels represents a direct modulation of ion flow across the cell membrane.

Another significant molecular target identified for this compound, particularly in the context of its antibacterial activity, is the ATP-dependent Mur ligase enzyme. Mur ligases are essential enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.govlabsolu.ca Inhibition of Mur ligase disrupts bacterial cell wall synthesis, leading to antibacterial effects. Studies have suggested that this compound targets the inhibition of this enzyme. Furthermore, it has been postulated that structural similarities between this compound and other alkaloids may lead to potential competition at the this compound molecular target, preventing these competing alkaloids from effectively disrupting the target protein.

Enzyme Inhibition and Receptor Modulation by this compound

This compound exerts its effects through the modulation of enzyme activity and interaction with receptors.

As discussed in the context of its molecular targets, this compound functions as an inhibitor of voltage-dependent calcium channels. mdpi.comthegoodscentscompany.comsci-hub.semdpi.comnih.gov These channels are a type of ion channel receptor that plays a critical role in regulating intracellular calcium concentrations in various cell types. By modulating the activity of these channels, this compound influences calcium-dependent cellular processes.

Development and Characterization of Evocarpine Analogues and Prodrugs

Design Principles for Enhanced Efficacy or Specificity

The design of Evocarpine (B92090) analogues with enhanced efficacy or specificity is fundamentally guided by structure-activity relationship (SAR) studies. By systematically modifying specific parts of the this compound molecule, researchers can investigate how these changes impact its biological interactions and pharmacological outcomes. This compound possesses a quinolone core structure with a significant aliphatic side chain at the C-2 position and a methyl group at the N-1 position. hznu.edu.cnamazonaws.com Studies on related alkaloids, such as evodiamine (B1670323) and rutaecarpine (B1680285), highlight that modifications to different regions of the molecule can lead to a diverse array of pharmacological effects, suggesting similar potential for this compound derivatives. wikipedia.orgthegoodscentscompany.com

Specific structural modifications explored in this compound analogues include alterations to the aliphatic side chain and the N-1 methyl group. These modifications aim to influence factors such as lipophilicity, steric hindrance, and electronic distribution, which in turn can affect target binding affinity, cellular uptake, and metabolic stability. For instance, variations in the length and saturation of the C-2 aliphatic chain have been investigated in the context of antimicrobial activity. invivochem.cn

While specific examples of this compound prodrugs are not extensively detailed in the available literature, the general principles of prodrug design are highly relevant for addressing potential limitations of this compound. Prodrug strategies aim to improve pharmacokinetic and pharmacodynamic properties without altering the intrinsic activity of the parent compound. nih.govchem960.comfluoroprobe.comacs.orguni.lu Common design principles for prodrugs include masking polar groups to enhance membrane permeability and absorption, incorporating labile linkages that can be cleaved enzymatically or chemically in vivo to release the active drug, and targeting specific transporters or enzymes to improve delivery to target tissues or reduce systemic toxicity. nih.govchem960.comfluoroprobe.comacs.org These principles could be applied to this compound to enhance its solubility, improve oral bioavailability, or achieve targeted delivery, depending on the desired therapeutic application.

Synthesis and Bioactivity Evaluation of Novel this compound Analogues

The synthesis of novel this compound analogues involves various chemical strategies to introduce modifications at specific positions of the quinoline (B57606) core or the aliphatic side chain. Following synthesis, the bioactivity of these analogues is rigorously evaluated in relevant biological assays to determine their potency and specificity.

Research has reported the synthesis and evaluation of several this compound derivatives. For example, dihydrothis compound, where the double bond in the aliphatic side chain is saturated, and analogues with shorter aliphatic chains, such as 1-methyl-2-undecyl-4(1H)-quinolone (MUQ) and 1-methyl-2-nonyl-4(1H)-quinolone (MNQ), have been synthesized and studied. hznu.edu.cnamazonaws.com

Bioactivity evaluations of these analogues have revealed interesting pharmacological profiles. In studies investigating the inhibition of high phosphate-induced calcification in human aortic valve interstitial cells (HAVICs), this compound derivatives demonstrated inhibitory effects on alkaline phosphatase activity. hznu.edu.cn Specifically, MUQ was found to not only attenuate alkaline phosphatase activity but also decrease the expression of the phosphate (B84403) cotransporter PiT-1, suggesting a distinct mechanism of action compared to other tested derivatives. hznu.edu.cn

This compound and certain analogues have also been evaluated for their antimicrobial properties. This compound itself has shown notable antimycobacterial activity, including against multidrug-resistant strains of Mycobacterium tuberculosis. wikipedia.orgsci-hub.se Studies evaluating quinolone alkaloids, including this compound, for anti-MRSA activity have highlighted the importance of the aliphatic side chain in their antibacterial effects. invivochem.cn These findings underscore the potential of structural modifications to influence the spectrum and potency of antimicrobial activity.

Comparative Pharmacological Profiling of this compound Derivatives

Comparative pharmacological profiling is essential for understanding the subtle differences in activity and potential therapeutic applications among this compound derivatives. This involves evaluating a series of analogues in parallel across various biological targets and pathways, as well as studying their pharmacokinetic behavior.

A comparative study on the effects of this compound and its derivatives (dihydrothis compound, MUQ, and MNQ) on high phosphate-induced calcification in HAVICs demonstrated variations in their mechanisms of action. While all tested derivatives attenuated alkaline phosphatase activity, only MUQ significantly reduced PiT-1 gene expression. hznu.edu.cn This suggests that modifications to the aliphatic side chain can lead to differential targeting of pathways involved in calcification.

Pharmacokinetic studies in rats have provided insights into the metabolic fate of this compound and its analogues. This compound is metabolized, and one identified metabolite is 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl) pentanoic acid (EVCA). nih.gov Dihydrothis compound and 1-methyl-2-undecenyl-4(1H)-quinolone have been identified as precursors to this metabolite. nih.gov Comparative pharmacokinetic profiling of this compound and other alkaloids from Evodia rutaecarpa after administration of different extracts has also been conducted, revealing variations in their absorption and elimination profiles. sci-hub.se Such studies are crucial for predicting the in vivo behavior of this compound analogues and informing the design of compounds with improved pharmacokinetic properties.

Further comparative studies across a wider range of biological activities, such as anti-inflammatory, analgesic, or other reported effects of Evodia rutaecarpa alkaloids, would provide a more comprehensive understanding of the pharmacological space occupied by this compound derivatives and help identify lead candidates for specific therapeutic indications.

Comparative Effects of this compound Derivatives on High Phosphate-Induced Calcification in HAVICs

| Compound | Alkaline Phosphatase Activity Attenuation | PiT-1 Gene Expression Reduction |

| This compound | Yes | No |

| Dihydrothis compound | Yes | No |

| 1-methyl-2-undecyl-4(1H)-quinolone (MUQ) | Yes | Yes |

| 1-methyl-2-nonyl-4(1H)-quinolone (MNQ) | Yes | No |

Note: Data compiled from research findings on the effects of this compound derivatives on high phosphate-induced calcification in human aortic valve interstitial cells (HAVICs). hznu.edu.cn

Advanced Analytical Techniques for Evocarpine Identification and Quantification in Biological and Botanical Matrices

Chromatographic Techniques for Evocarpine (B92090) Analysis

Chromatographic methods are fundamental to the separation and analysis of this compound from intricate mixtures, such as plant extracts or biological fluids. These techniques are prized for their high resolution and efficiency in isolating target analytes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. A validated HPLC method coupled with a Diode Array Detector (DAD) has been successfully developed for the simultaneous determination of this compound and other major alkaloids in Evodia rutaecarpa. researchgate.netresearchgate.net

This method typically utilizes a C18 reversed-phase column with a gradient elution system. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, which allows for the effective separation of various alkaloids within a reasonable timeframe. researchgate.netresearchgate.net The detection wavelength is often set around 225 nm to achieve optimal sensitivity for this compound and its co-occurring compounds. researchgate.netresearchgate.net

The validation of such HPLC methods is crucial and generally includes the assessment of linearity, precision, and accuracy. For instance, a developed HPLC-DAD method demonstrated good linearity with a correlation coefficient (r) greater than 0.999. The precision of the method, assessed through intraday and interday variability, showed a relative standard deviation (RSD) of less than 1.85%. The accuracy was found to be within the range of 97.91% to 100.49%, confirming the method's reliability for quantitative analysis. researchgate.netresearchgate.net

Table 1: Validation Parameters for HPLC-DAD Quantification of this compound

| Parameter | Result |

|---|---|

| Linearity (r) | > 0.999 |

| Intraday Precision (RSD) | < 1.85% |

| Interday Precision (RSD) | < 1.85% |

For the identification of this compound in complex matrices and for the study of its metabolic fate, more sophisticated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Photodiode Array-Electrospray Ionization-Mass Spectrometry (LC-PDA-ESI-MS) are employed. These hyphenated techniques offer a high degree of sensitivity and selectivity, enabling the detection and structural characterization of compounds at very low concentrations.

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) has been utilized to rapidly identify the chemical constituents of E. rutaecarpa. This approach, using an ESI source in positive ion mode, allows for the accurate mass measurement of the parent ion and its fragments, facilitating the unambiguous identification of this compound by comparing the mass spectral data with that of a standard.

Spectroscopic Methods for Structural Elucidation of this compound

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for the structural determination of organic molecules like this compound. While specific, detailed ¹H and ¹³C NMR data for this compound is not extensively tabulated in publicly accessible literature, the isolation and structural confirmation of this compound and related quinolone alkaloids from Evodia rutaecarpa have been reported, invariably relying on NMR techniques for their characterization. researchgate.net

In general, for quinolone alkaloids, the ¹H NMR spectrum provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of carbon atoms and their hybridization states. The structural elucidation of novel quinolone alkaloids from Evodia rutaecarpa has been accomplished through extensive spectroscopic analyses, including 2D NMR techniques which are crucial for assigning the complex proton and carbon signals.

Mass Spectrometry (MS) is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound, mass spectrometry is critical for its identification.

The mass spectrum of this compound typically shows a quasi-molecular ion peak [M+H]⁺ at m/z 340. The fragmentation pattern observed in MS/MS experiments provides structural information. For instance, characteristic fragment ions at m/z 186 and 173 are often observed for quinolone alkaloids from Evodia, which are indicative of the core quinolone structure. A fragment ion at m/z 159 can be formed by the loss of a methylene (B1212753) group from the fragment at m/z 173. Another notable fragmentation is the loss of a ketene (B1206846) molecule from the m/z 186 ion to produce a fragment at m/z 144.

Table 2: Characteristic Mass Spectrometry Fragments of this compound

| m/z | Interpretation |

|---|---|

| 340 | [M+H]⁺ (Quasi-molecular ion) |

| 186 | Core quinolone structure fragment |

| 173 | Core quinolone structure fragment |

| 159 | Loss of -CH₂ from m/z 173 |

Quantification Methodologies for this compound in Research Samples

The accurate quantification of this compound in various research samples, including botanical extracts and biological fluids, is essential for quality control and pharmacokinetic studies.

A robust and validated HPLC-DAD method has been established for the simultaneous quantification of this compound and several other alkaloids in Evodia rutaecarpa. researchgate.netresearchgate.net This method involves ultrasonic extraction of the plant material with an ethanol-water mixture, followed by direct analysis of the extract. The chromatographic conditions are optimized to achieve good separation of the target analytes.

The quantification is typically performed by constructing a calibration curve using a certified reference standard of this compound. The method's validation ensures its reliability, with key parameters such as linearity, precision (intraday and interday), and accuracy being thoroughly evaluated. The recovery of the extraction method is also assessed to ensure the efficiency of the sample preparation process. This comprehensive approach allows for the reliable quantification of this compound for the quality control of botanical materials and for various research purposes. researchgate.netresearchgate.net

Emerging Research Frontiers and Future Directions in Evocarpine Studies

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While Evocarpine (B92090) is primarily recognized for its antibacterial properties, preliminary research suggests a broader spectrum of pharmacological effects that warrant further investigation. The exploration of these undiscovered biological activities could unveil novel therapeutic applications for this compound and its derivatives.

Current research has established the significant antibacterial activity of this compound against various pathogens. Notably, it has shown efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis, including multidrug-resistant strains. researchgate.net Its mechanism of action is thought to involve the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall. researchgate.net Furthermore, this compound has demonstrated activity against Helicobacter pylori, a bacterium linked to peptic ulcers and gastric cancer. nisr.or.jpmit.edu

Beyond its antibacterial effects, the broader class of quinolone alkaloids, to which this compound belongs, has been associated with a range of other biological activities. These include anticancer, antiviral, antimalarial, and anti-inflammatory properties. nih.govmdpi.comnih.gov While these activities have not been extensively studied for this compound itself, the structural similarities to other bioactive quinolones suggest that it may possess similar therapeutic potential. For instance, some quinolone derivatives have been reported to exhibit antitumor effects by targeting eukaryotic topoisomerase enzymes. researchgate.net

Emerging areas of interest for this compound research include its potential neuroprotective and immunomodulatory effects. Studies on other alkaloids have demonstrated their ability to protect neurons from damage and modulate the immune response, opening up possibilities for treating neurodegenerative diseases and immune-related disorders. nih.govnih.govnjppp.commdpi.com The structural characteristics of this compound make it a candidate for investigation in these areas. A deeper understanding of its mechanism of action against known targets could also reveal new therapeutic avenues. For example, elucidating the specific interactions with bacterial enzymes could inform the development of novel antibiotics that overcome existing resistance mechanisms.

Application of Omics Technologies to Elucidate Complex Interactions

The application of "omics" technologies, including transcriptomics, metabolomics, and proteomics, offers a powerful approach to unravel the complex biological interactions of this compound. These high-throughput methods can provide a holistic view of the cellular responses to this compound, identifying its molecular targets and downstream effects.

Transcriptomics can be employed to study the changes in gene expression in response to this compound treatment. By analyzing the complete set of RNA transcripts in a cell or organism, researchers can identify genes and pathways that are upregulated or downregulated by the compound. This can provide insights into its mechanism of action, potential off-target effects, and mechanisms of resistance. For example, transcriptomic analysis of medicinal plants has been used to identify genes involved in the biosynthesis of alkaloids, which could be relevant for the bioengineering of this compound production. thieme-connect.comnih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Metabolomics , the comprehensive study of metabolites in a biological system, can reveal the biochemical consequences of this compound exposure. By profiling the changes in the metabolome, researchers can identify metabolic pathways that are perturbed by the compound. frontiersin.orgresearchgate.netfrontiersin.org This can help to elucidate its mode of action and identify potential biomarkers of its activity. Untargeted metabolomics of Evodia rutaecarpa has already been used to identify a wide range of metabolites, providing a foundation for more targeted studies on the effects of this compound. mdpi.comresearchgate.net

Proteomics focuses on the large-scale study of proteins, including their expression, modifications, and interactions. Chemical proteomics, in particular, can be used to identify the direct protein targets of a small molecule like this compound. By using this compound-derived probes or affinity chromatography, researchers can isolate and identify the proteins that it binds to within a cell. nih.govnih.gov This information is crucial for understanding its mechanism of action and for the rational design of more potent and selective derivatives. Proteomic analyses of quinolone drugs have successfully identified novel protein targets, suggesting that a similar approach could be fruitful for this compound. nih.gov

The integration of these omics datasets can provide a comprehensive systems-level understanding of this compound's biological effects. This knowledge is invaluable for identifying new therapeutic applications, predicting potential toxicities, and guiding the development of next-generation this compound-based drugs.

Bioengineering Strategies for Sustainable this compound Production

The natural abundance of this compound in Evodia rutaecarpa can be low and variable, making its extraction for research and potential therapeutic use challenging and costly. Bioengineering approaches, including metabolic engineering and synthetic biology, offer promising strategies for the sustainable and scalable production of this compound and other valuable alkaloids.

Metabolic engineering in plants aims to enhance the production of desired compounds by modifying the plant's own biosynthetic pathways. This can involve the overexpression of key enzymes, the suppression of competing pathways, or the introduction of novel genes. researchgate.netnih.govresearchgate.netnih.govpnas.org Significant progress has been made in elucidating the biosynthetic pathways of various alkaloids, which provides a roadmap for the metabolic engineering of this compound production in its native plant or in a heterologous plant host. nih.govnih.govpnas.org

Microbial production platforms , using organisms such as Escherichia coli or Saccharomyces cerevisiae, offer several advantages over plant-based production, including faster growth rates, simpler genetic manipulation, and more controlled fermentation conditions. nisr.or.jpnih.govtaylorfrancis.comresearchgate.net The entire biosynthetic pathway of an alkaloid can be reconstituted in a microbial host, enabling the production of the target compound from simple sugars. nisr.or.jp This approach has been successfully applied to the production of other complex alkaloids and holds great promise for the sustainable synthesis of this compound. nisr.or.jpnih.govtaylorfrancis.comresearchgate.net

Synthetic biology provides a powerful toolkit for the design and construction of novel biological parts, devices, and systems. nih.govresearchgate.net In the context of this compound production, synthetic biology approaches can be used to optimize metabolic pathways, design novel enzymes with improved activity, and create robust microbial strains for industrial-scale fermentation. nisr.or.jp By combining genes from different organisms and fine-tuning their expression, it may be possible to create highly efficient and customized production systems for this compound and its derivatives. nisr.or.jp

These bioengineering strategies have the potential to overcome the supply limitations of this compound, making it more accessible for research and clinical development. Furthermore, they open up the possibility of producing novel, "unnatural" this compound analogs with improved therapeutic properties.

Computational Chemistry and In Silico Approaches in this compound Research

Computational chemistry and in silico methods have become indispensable tools in modern drug discovery and development. These approaches can be used to predict the properties of molecules, model their interactions with biological targets, and guide the design of new and improved therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.govnih.govrsc.org For this compound, molecular docking studies can be used to predict its binding mode to known or putative targets, such as bacterial enzymes or human proteins. nih.gov This information can help to explain its mechanism of action at the molecular level and can be used to design derivatives with enhanced binding affinity and selectivity. Docking studies have been successfully employed to understand the interactions of other quinolone compounds with their targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govafricaresearchconnects.comresearchgate.netmdpi.com By analyzing the physicochemical properties of a set of this compound analogs and their corresponding activities, a QSAR model can be developed to predict the activity of new, untested compounds. nih.govnih.govresearchgate.net This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is used to assess the drug-like properties of a compound at an early stage of development. nih.govnih.govthieme-connect.comtaylorfrancis.comnih.gov By using computational models, it is possible to predict the pharmacokinetic and toxicological profile of this compound and its derivatives, helping to identify potential liabilities before they are synthesized and tested in the laboratory. taylorfrancis.comnih.gov This can save considerable time and resources in the drug development pipeline.

These computational approaches, often used in combination, provide a powerful platform for the rational design of novel this compound-based therapeutic agents. By integrating in silico predictions with experimental validation, researchers can accelerate the discovery of new drugs with improved efficacy and safety profiles.

Novel Analogues and Structure-Based Drug Design Initiatives

The development of novel analogues of this compound through structure-based drug design represents a promising strategy to enhance its therapeutic properties and overcome potential limitations such as poor solubility or bioavailability. researchgate.net By systematically modifying the chemical structure of this compound, it is possible to improve its potency, selectivity, and pharmacokinetic profile.

The synthesis and evaluation of derivatives of structurally related compounds, such as Evodiamine (B1670323) and Rutaecarpine (B1680285), have already demonstrated the potential of this approach. researchgate.netnih.govnih.govpnas.org For example, the introduction of different substituents at various positions on the quinolone scaffold has led to the discovery of compounds with enhanced antifungal and antitumor activities. researchgate.netpnas.org These studies provide valuable insights into the structure-activity relationships of this class of alkaloids and can guide the design of novel this compound derivatives.

Structure-based drug design utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. nih.govrsc.orgnih.govbiorxiv.org If the molecular target of this compound is known, its structure can be used to design analogues that make more favorable interactions with the binding site. This can involve the addition of functional groups that form new hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the target protein.

Combinatorial chemistry and high-throughput screening can be used to rapidly synthesize and evaluate large libraries of this compound analogues. mdpi.com This can accelerate the discovery of new lead compounds with improved properties. The integration of computational methods, such as virtual screening and QSAR, can further enhance the efficiency of this process by prioritizing the synthesis of the most promising candidates.

The development of novel this compound analogues is a key area of future research. By combining the principles of medicinal chemistry, computational modeling, and biological evaluation, it is possible to create new therapeutic agents with enhanced efficacy and safety for a wide range of diseases.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and purifying Evocarpine from natural sources?

- Methodological Answer : Use column chromatography (silica gel or Sephadex LH-20) combined with HPLC for purification. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For plant extraction, employ ethanol-water gradients (e.g., 70% ethanol) to optimize yield . Include solvent ratios, temperature, and centrifugation parameters in protocols to ensure reproducibility .

Q. How can researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

- Methodological Answer : Prioritize in vitro assays such as enzyme inhibition (e.g., COX-2, α-glucosidase) or cell viability tests (MTT assay) using cancer cell lines. Include positive controls (e.g., aspirin for anti-inflammatory assays) and dose-response curves (IC₅₀ calculations). Account for solvent interference (e.g., DMSO cytotoxicity) by limiting concentrations to <0.1% .

Q. What spectroscopic techniques are essential for characterizing this compound’s molecular structure?

- Methodological Answer : Combine UV-Vis (for conjugated systems), FT-IR (functional groups), and 2D NMR (COSY, HSQC) for stereochemical resolution. Cross-reference data with existing literature for consistency. For novel derivatives, include X-ray crystallography to confirm crystal structure .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo bioactivity data for this compound?

- Methodological Answer : Conduct pharmacokinetic studies (e.g., bioavailability via LC-MS/MS) to assess absorption/metabolism limitations. Use knockout animal models to isolate target pathways. Reconcile discrepancies by testing metabolite activity (e.g., phase I/II metabolites) . Document batch-to-batch variability in compound purity as a potential confounder .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ combinatorial chemistry or semi-synthetic approaches (e.g., acetylation, methylation) to modify the core scaffold. Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted binding affinity. Validate synthetic routes with Green Chemistry metrics (atom economy, E-factor) .

Q. How can researchers validate this compound’s mechanism of action when faced with conflicting pathway data?

- Methodological Answer : Apply CRISPR-Cas9 gene editing to silence putative targets (e.g., NF-κB, MAPK) in cellular models. Use transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify differentially expressed genes/proteins. Triangulate findings with inhibitor studies and siRNA knockdowns .

Q. What statistical approaches are robust for analyzing dose-dependent toxicity in this compound preclinical trials?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) for LD₅₀/LC₅₀ calculations. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Include survival analysis (Kaplan-Meier curves) for longitudinal toxicity studies. Address outliers via Grubbs’ test or robust regression .

Data Management and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw data (spectra, chromatograms) in supplementary materials with metadata (instrument settings, software versions). Use electronic lab notebooks (ELNs) for real-time annotation .

Q. What criteria determine whether contradictory this compound data should be attributed to methodological flaws vs. biological variability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.